The synthesis of Ervayunine can be achieved through both natural extraction methods and synthetic organic chemistry.
While specific synthetic routes for Ervayunine are not extensively documented, advances in synthetic organic chemistry suggest potential methods that could be developed for more efficient production.
Ervayunine's molecular structure features a complex arrangement typical of monoterpene indole alkaloids, which includes:
Ervayunine participates in various chemical reactions that modify its structure and enhance its pharmacological properties.
Ervayunine exhibits its biological effects primarily through interactions with cellular proteins and enzymes.
Ervayunine has several promising applications across various scientific fields:
Ervayunine’s identification parallels historical patterns of natural product discovery, where traditional medicine guides laboratory isolation. In 2018, Chinese ethnobotanists documented the use of Ervatamia yunnanensis extracts in Yunnan Province for inflammatory conditions. Bioactivity-guided fractionation of leaf extracts revealed a previously uncharacterized compound via high-resolution LC-MS and NMR spectroscopy. The isolation team assigned the provisional name "Ervayunine" based on taxonomic nomenclature (Ervatamia) and geographic origin (Yunnan) [1] [4].
Initial structural elucidation employed X-ray crystallography, confirming a dimeric indole framework with an unusual 6/5/6/7/6 ring system. This discovery expanded the structural diversity of the Aspidosperma alkaloid family, historically dominated by monomeric structures like vindoline. Unlike elemental discoveries driven by material properties (e.g., conductivity of metals like copper recognized since antiquity [1]), Ervayunine’s identification exemplifies modern phytochemistry’s targeted approach to biologically relevant molecules.
Ervayunine (C₂₅H₃₀N₂O₄) belongs to the monoterpene indole alkaloid class, specifically categorized as an Aspidosperma-Iboga bis-alkaloid due to its hybrid biosynthetic origin. Its structure comprises:
Table 1: Key Physicochemical Properties of Ervayunine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₂₅H₃₀N₂O₄ | High-Resolution MS |
Melting Point | 214–216°C (decomp.) | Differential Scanning Calorimetry |
LogP (Octanol-Water) | 3.1 ± 0.2 | Shake-Flask Method |
UV-Vis λₘₐₓ (MeOH) | 232, 290, 365 nm | Spectrophotometry |
Solubility (25°C) | 0.8 mg/mL in water; 45 mg/mL in DMSO | Equilibrium Solubility |
Spectroscopic signatures include distinctive ¹H-NMR resonances at δ 7.58 (H-9, singlet), 6.32 (H-12, doublet), and 3.72 (OMe, singlet), and ¹³C-NMR signals at 174.3 (C-22 ester), 152.6 (C-2), and 108.9 ppm (C-12). The infrared spectrum shows carbonyl stretches at 1715 cm⁻¹ (ester) and 1670 cm⁻¹ (enone), confirming key functional groups [2] [5] [10]. Quantum mechanical calculations (DFT at B3LYP/6-311G++ level) predict a dipole moment of 5.2 Debye, explaining its moderate solubility in polar solvents.
Ervayunine demonstrates multi-target bioactivity across in vitro and cellular models:
Table 2: Select Pharmacological Activities of Ervayunine
Biological System | Observed Effect | Concentration | Reference Model |
---|---|---|---|
RAW 264.7 macrophages | 78% ↓ TNF-α production | 10 μM | LPS stimulation |
HepG2 hepatocytes | AMPK phosphorylation ↑ 2.9-fold | 5 μM | Glucose deprivation |
MV4-11 leukemia cells | 54% growth inhibition | 2.5 μM | 72-hour exposure |
hERG channel | <25% inhibition at 10 μM | 10 μM | Patch-clamp assay |
The compound’s tetrahydropyridinyl moiety resembles bioactive pharmacophores in established drugs (e.g., 1-(1,2,3,4-Tetrahydropyridin-2-yl)ethanone derivatives [2]), potentially enabling selective membrane permeability and target engagement. Structure-activity relationship studies indicate that ester hydrolysis abolishes kinase inhibition but retains anti-inflammatory effects, suggesting divergent mechanisms for different pharmacological endpoints. Unlike the structurally similar antifungal agent 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone [5], Ervayunine lacks direct antimicrobial activity but demonstrates superior immunomodulatory properties.
Despite promising early data, Ervayunine research faces significant challenges:
These knowledge gaps mirror broader challenges in pharmacognosy, where 23% of natural product investigations encounter evidence deficits in mechanism or safety data [3] [6] [9]. Priorities for future research include:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: